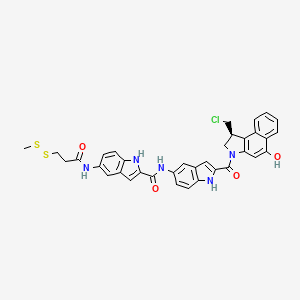
DC1-SMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC1-SMe is a derivative of DC1, which is an antibody-drug conjugate cytotoxin. It is similar to the small groove-binding DNA alkylating agent CC-1065. This compound exhibits potent cytotoxicity against various cancer cell lines, making it a valuable compound in cancer research and treatment .
Preparation Methods
DC1-SMe can be synthesized from DC0-NH2 and propanoic acid, 3-(methyldithio)-. The reaction typically occurs in N,N-dimethylacetamide and 1,2-dichloroethane under an inert atmosphere . The yield of this synthesis is approximately 63% . Industrial production methods for this compound are not widely documented, but the synthesis process involves standard organic chemistry techniques and conditions.
Chemical Reactions Analysis
DC1-SMe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its cytotoxic properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DC1-SMe has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used in the synthesis of antibody-drug conjugates, which are valuable tools in targeted cancer therapy
Biology: The compound’s potent cytotoxicity makes it useful in studying cancer cell biology and the mechanisms of cell death
Medicine: This compound is being investigated for its potential use in cancer treatment, particularly in the development of targeted therapies that minimize damage to healthy cells
Industry: While its industrial applications are limited, this compound’s role in the production of antibody-drug conjugates highlights its importance in pharmaceutical research and development
Mechanism of Action
DC1-SMe exerts its effects by binding to the minor groove of DNA and alkylating it, similar to the mechanism of action of CC-1065. This alkylation leads to DNA damage, which triggers cell death pathways in cancer cells . The molecular targets of this compound include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
DC1-SMe is unique due to its potent cytotoxicity and its ability to be used in the synthesis of antibody-drug conjugates. Similar compounds include:
CC-1065: A small groove-binding DNA alkylating agent with a similar mechanism of action.
DC1: The parent compound of this compound, used in the synthesis of antibody-drug conjugates
DC41-SMe: Another derivative of DC1 with similar cytotoxic properties.
These compounds share similar mechanisms of action but differ in their specific chemical structures and cytotoxic potencies.
Properties
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30ClN5O4S2/c1-46-47-11-10-32(43)37-22-6-8-26-19(12-22)14-28(39-26)34(44)38-23-7-9-27-20(13-23)15-29(40-27)35(45)41-18-21(17-36)33-25-5-3-2-4-24(25)31(42)16-30(33)41/h2-9,12-16,21,39-40,42H,10-11,17-18H2,1H3,(H,37,43)(H,38,44)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEHPTDUSKNJAT-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2486702.png)
![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)
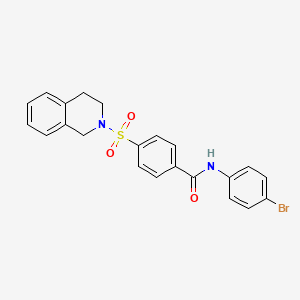
![ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate](/img/structure/B2486707.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
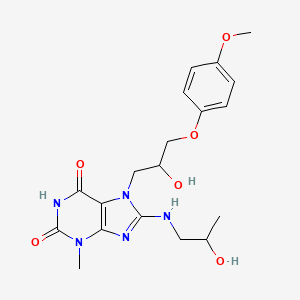
![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)
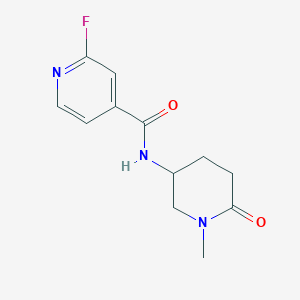
![1-(1H-1,2,3-Benzotriazol-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2486716.png)
![1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2486717.png)
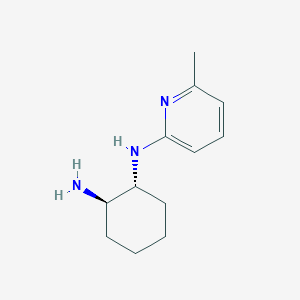
![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2486722.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)
